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Compound of Interest

Compound Name: MBX-102 acid

Cat. No.: B3340108 Get Quote

An In-depth Technical Guide to MBX-102 Acid (Arhalofenate Acid)

Executive Summary
MBX-102, also known as Arhalofenate, is a novel therapeutic agent under investigation for the

treatment of type 2 diabetes and gout.[1][2] It is administered as a prodrug ester, which is

rapidly and completely hydrolyzed by non-specific serum esterases into its active form, MBX-
102 acid (Arhalofenate acid).[3][4] This active metabolite functions as a selective peroxisome

proliferator-activated receptor-gamma (PPAR-γ) partial agonist and modulator.[1][3] Unlike

traditional full PPAR-γ agonists such as thiazolidinediones (TZDs), MBX-102 acid exhibits a

differentiated mechanism of action, characterized by weak transactivation but robust

transrepression activity.[1] This profile allows it to achieve significant anti-diabetic and lipid-

lowering effects without the common side effects of weight gain and edema associated with

TZDs.[1][5] Furthermore, Arhalofenate has been shown to possess uricosuric properties,

reducing serum urate levels by inhibiting renal transporters.[2]

Chemical Structure and Physicochemical Properties
MBX-102 is the (-) enantiomer of halofenate.[4] It is an ester prodrug that is metabolized to its

active free acid form, MBX-102 acid.[4]

Table 1: Physicochemical Properties of Arhalofenate (MBX-102) and MBX-102 Acid
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Property
Arhalofenate (MBX-102,
Prodrug)

MBX-102 Acid (Active
Metabolite)

IUPAC Name

2-acetamidoethyl (2R)-2-(4-

chlorophenyl)-2-[3-

(trifluoromethyl)phenoxy]acetat

e[2][6]

(2R)-2-(4-chlorophenyl)-2-[3-

(trifluoromethyl)phenoxy]acetic

acid

Synonyms
JNJ-39659100, Arhalofenato[6]

[7]
Arhalofenate Acid

CAS Number 24136-23-0[6][7]
Not explicitly available in

search results.

Molecular Formula C₁₉H₁₇ClF₃NO₄[6][7] C₁₅H₁₀ClF₃O₃

Molecular Weight 415.79 g/mol [7] 346.69 g/mol

Chemical Structure

Note: Structures are visual representations based on IUPAC names. MBX-102 Acid structure

is inferred from the prodrug structure by hydrolysis of the ester group.

Mechanism of Action
MBX-102 acid's therapeutic effects are derived from a dual mechanism involving PPAR-γ

modulation and inhibition of renal urate transporters.

Selective PPAR-γ Modulation (SPPARM)
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MBX-102 acid is a selective partial agonist for PPAR-γ, a nuclear receptor that regulates gene

expression involved in glucose and lipid metabolism.[1] Unlike full agonists, its interaction with

the PPAR-γ ligand-binding domain is differential, leading to a reduced ability to recruit

coactivators.[1] This results in:

Weak Transactivation: MBX-102 acid only weakly activates a subset of PPAR-γ target

genes. This is believed to contribute to its insulin-sensitizing and glucose-lowering properties

without promoting adipocyte differentiation, thus avoiding the weight gain seen with TZDs.[1]

Robust Transrepression: The compound demonstrates potent anti-inflammatory effects,

suggested to be more enhanced than other PPAR-γ agonists. This is attributed to a more

potent transrepression activity, which involves inhibiting the activity of pro-inflammatory

transcription factors.[1]
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Caption: PPAR-γ signaling pathway modulation by MBX-102 acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b3340108?utm_src=pdf-body-img
https://www.benchchem.com/product/b3340108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Uricosuric Action
For the treatment of gout, Arhalofenate lowers serum urate levels by acting as a uricosuric

agent. It inhibits the function of specific transporters in the proximal tubules of the kidney, which

are responsible for reabsorbing uric acid back into the blood. The key transporters inhibited are

URAT1, OAT4, and OAT10.[2] This blockade leads to increased excretion of uric acid in the

urine.[2]
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Caption: Mechanism of urate reduction via renal transporter inhibition.

Preclinical Pharmacology Data
MBX-102 has been evaluated in various in vitro and in vivo models, demonstrating its anti-

diabetic and lipid-lowering efficacy.
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Table 2: In Vitro Activity of MBX-102 Acid

Assay System Parameter Value Reference

Mouse GAL4-PPAR-γ EC₅₀ ~12 µM [3]

Table 3: In Vivo Efficacy of MBX-102 in Diabetic Rodent Models

Model Treatment Key Findings Reference

Zucker Diabetic Fatty

(ZDF) Rats

MBX-102 (100 mg/kg,

p.o.)

Significantly increased

glucose infusion rate.

Decreased hepatic

glucose output.

Significantly

decreased

triglyceride, free fatty

acid, and cholesterol

levels.

[3]

Zucker Fatty (ZF)

Rats

MBX-102 (100 mg/kg,

p.o. for 32 days)

Significantly lowered

fasting plasma insulin.

Robustly decreased

fasting plasma

triglycerides.

[3][5]

PPAR-α knockout

mice
MBX-102

Maintained

triglyceride-lowering

ability, confirming the

effect is PPAR-α

independent.

[4][5]

Table 4: Comparative Effects of MBX-102 in ZDF Rats (11-day treatment)
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Parameter Vehicle
MBX-102 (100
mg/kg)

Rosiglitazone
(4 mg/kg)

Reference

Body Weight Baseline
No significant

increase

Significant

increase
[5]

White Adipose

Tissue Weight
Baseline

No significant

increase

Significant

increase
[5]

Experimental Protocols
The following methodologies have been cited in preclinical studies of MBX-102.

In Vivo Rodent Studies
Animal Models: Male Zucker Diabetic Fatty (ZDF) rats and Zucker Fatty (ZF) rats were used

as models for insulin resistance and diabetes.[3][5] PPAR-α knockout mice were used to

determine the independence of triglyceride-lowering effects from PPAR-α activation.[4][5]

Administration: MBX-102 was administered via oral gavage (p.o.) at specified doses (e.g.,

100 mg/kg).[3]

Sample Collection: Blood samples were collected from fasted animals (e.g., 6 hours post-

fasting) for the analysis of plasma glucose, insulin, triglycerides, and other metabolites.[3][4]

Efficacy Endpoints: Key parameters measured include fasting blood glucose, plasma insulin,

triglycerides, cholesterol, body weight, and adipose tissue weight.[3][5] Euglycemic-

hyperinsulinemic clamp studies were also performed to assess insulin sensitivity.[3][8]

In Vivo Study Workflow (ZDF Rat Model)

Acclimatize
ZDF Rats

Randomize into
Treatment Groups
(Vehicle, MBX-102)
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(e.g., 11-32 days)
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Analyze Plasma:
- Glucose
- Insulin

- Triglycerides

Tissue Collection
(Adipose, Liver)

Data Analysis &
Statistical Comparison
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Caption: A representative workflow for in vivo studies on MBX-102.

Gene Expression Analysis
Method: The relative quantification of gene expression (e.g., for PPAR-α target genes in

hepatocytes) was calculated using the comparative Ct (threshold cycle) method.[4]

Procedure: This real-time PCR method involves comparing the Ct values of target genes

with a reference (housekeeping) gene in both treated and vehicle control samples to

determine the fold change in expression.[4]

Chromatin Immunoprecipitation (ChIP) Assay
Purpose: To study the interaction of proteins (like PPAR-γ) with specific DNA regions.

Protocol: The protocol was based on the Upstate EZ ChIP kit (Cat. no. 17-371).[8]

Cross-linking: Cells were cross-linked with 1% formaldehyde.

Lysis & Sonication: Cells were lysed, and chromatin was sheared by sonication.

Immunoprecipitation: Cell lysates were pre-cleared with protein A-agarose, followed by

immunoprecipitation with a specific antibody (e.g., anti-PPAR-γ).

Analysis: The precipitated DNA-protein complexes are then analyzed to identify the DNA

sequences bound by the protein of interest.

Conclusion
MBX-102 acid represents a differentiated PPAR-γ modulator with a unique pharmacological

profile that separates it from traditional TZDs. Its ability to provide effective glucose and lipid

control without the associated side effects of weight gain and edema makes it a significant

candidate for the management of metabolic disorders.[1] Furthermore, its dual action as a

uricosuric agent provides a promising, integrated approach for treating patients with both type 2

diabetes and gout.[2] The preclinical data strongly support its continued development as a

next-generation insulin sensitizer and anti-gout therapeutic.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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